3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a sulfonamide-linked 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of 5-methylisoxazole: This can be achieved through a (3+2) cycloaddition reaction involving nitrile oxides and alkynes, often catalyzed by copper (I) or ruthenium (II) complexes.
Sulfonamide Formation: The 5-methylisoxazole is then reacted with sulfonyl chlorides to form the sulfonamide linkage.
Benzamide Synthesis: The final step involves coupling the sulfonamide intermediate with a 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studying enzyme inhibition and protein interactions due to its complex structure.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide linkage.
Isoxazole Derivatives: Compounds with the isoxazole ring, known for their diverse biological activities.
Uniqueness
3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is unique due to its combination of a nitrobenzamide core with a sulfonamide-linked isoxazole, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S/c1-11-9-16(19-27-11)20-28(25,26)15-7-5-13(6-8-15)18-17(22)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQOFFCCAUEXOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.